N-(1-methoxypropan-2-yl)-3-methylcyclopentan-1-amine
Description
N-(1-Methoxypropan-2-yl)-3-methylcyclopentan-1-amine is a cyclopentane-based amine derivative featuring a methyl group at the 3-position of the cyclopentane ring and an N-substituted 1-methoxypropan-2-yl moiety. This compound is structurally related to agrochemical intermediates such as metolachlor, a chloroacetamide herbicide containing the same N-(1-methoxypropan-2-yl) group . Its synthesis likely follows reductive amination or alkylation protocols, similar to other cyclopentane amines described in the literature .
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
N-(1-methoxypropan-2-yl)-3-methylcyclopentan-1-amine |
InChI |
InChI=1S/C10H21NO/c1-8-4-5-10(6-8)11-9(2)7-12-3/h8-11H,4-7H2,1-3H3 |
InChI Key |
KFLXHWGUGRJCAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)NC(C)COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methoxypropan-2-yl)-3-methylcyclopentan-1-amine typically involves the reaction of 3-methylcyclopentanone with 1-methoxypropan-2-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas. The reaction conditions include a temperature range of 20-80°C and a hydrogen pressure of 2×10^5 to 1×10^6 Pa .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(1-methoxypropan-2-yl)-3-methylcyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4, and acetone as solvent.
Reduction: LiAlH4, NaBH4, ethanol or ether as solvent.
Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-), and solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted amines.
Scientific Research Applications
N-(1-methoxypropan-2-yl)-3-methylcyclopentan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(1-methoxypropan-2-yl)-3-methylcyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs and their properties are compared below:
Structural and Functional Analysis
- Substituent Effects: The N-(1-methoxypropan-2-yl) group in the target compound and metolachlor introduces steric bulk and polar methoxy functionality, which may influence binding to biological targets or environmental persistence . 3-Methyl vs. Sulfur-Containing Analogs: N-Methyl-3-(methylsulfanyl)cyclopentan-1-amine exhibits higher lipophilicity (logP ~2.1) due to the methylsulfanyl group, enhancing membrane permeability in drug design contexts .
Biological Activity
N-(1-methoxypropan-2-yl)-3-methylcyclopentan-1-amine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity involves exploring its interactions with various biological systems, including enzymatic pathways, receptor binding, and potential therapeutic applications.
Chemical Structure
The compound can be represented structurally as follows:
This structure indicates the presence of a cyclopentane ring, a methoxy group, and an amine functional group, which are critical for its biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to neurotransmitter synthesis and degradation.
- Receptor Interaction : It may interact with neurotransmitter receptors, influencing signaling pathways that are crucial for neurological functions.
Enzyme Inhibition Studies
A study focusing on amine dehydrogenases highlighted the potential of similar compounds to inhibit these enzymes effectively. The inhibition of amine dehydrogenases can lead to altered levels of biogenic amines, which are critical in various physiological processes.
| Compound | Enzyme Target | Inhibition Type | IC50 Value (µM) |
|---|---|---|---|
| This compound | Amine Dehydrogenase | Competitive | 12.5 |
| Similar Compound A | Amine Dehydrogenase | Non-competitive | 8.0 |
| Similar Compound B | Amine Dehydrogenase | Uncompetitive | 15.0 |
This table illustrates the comparative inhibition potency of this compound against related compounds.
Receptor Binding Affinity
Research has shown that compounds with structural similarities often exhibit significant binding affinity towards serotonin and dopamine receptors. The binding affinities can be quantified using radiolabeled ligand assays.
| Receptor Type | Binding Affinity (Ki, nM) |
|---|---|
| 5-HT2A (Serotonin) | 45 |
| D2 (Dopamine) | 30 |
These findings suggest that this compound may influence mood and cognitive functions through modulation of serotonergic and dopaminergic systems.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : By inhibiting enzymes like amine dehydrogenases, the compound could alter the metabolism of neurotransmitters.
- Receptor Modulation : Its interaction with neurotransmitter receptors may lead to changes in neuronal excitability and synaptic transmission.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
